molecular formula C10H9NO5 B14678261 Butanoic acid, 3-oxo-, 4-nitrophenyl ester CAS No. 29816-97-5

Butanoic acid, 3-oxo-, 4-nitrophenyl ester

Cat. No.: B14678261
CAS No.: 29816-97-5
M. Wt: 223.18 g/mol
InChI Key: DVMIJADCZHWVHO-UHFFFAOYSA-N
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Description

Butanoic acid, 3-oxo-, 4-nitrophenyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from butanoic acid and 4-nitrophenol, making it a unique compound with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-oxo-, 4-nitrophenyl ester typically involves the esterification of butanoic acid with 4-nitrophenol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Butanoic acid+4-nitrophenolH2SO4Butanoic acid, 3-oxo-, 4-nitrophenyl ester+H2O\text{Butanoic acid} + \text{4-nitrophenol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Butanoic acid+4-nitrophenolH2​SO4​​Butanoic acid, 3-oxo-, 4-nitrophenyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-, 4-nitrophenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into butanoic acid and 4-nitrophenol in the presence of a strong acid or base.

    Reduction: The nitro group in the ester can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The ester can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Hydrolysis: Butanoic acid and 4-nitrophenol.

    Reduction: Butanoic acid, 3-oxo-, 4-aminophenyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 3-oxo-, 4-nitrophenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 3-oxo-, 4-nitrophenyl ester involves its interaction with specific molecular targets. The ester can undergo hydrolysis to release butanoic acid and 4-nitrophenol, which may interact with various biological pathways. The nitro group can also be reduced to an amino group, potentially altering its biological activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-oxo-, propyl ester: Similar ester with a propyl group instead of a 4-nitrophenyl group.

    Butanoic acid, 3-oxo-, butyl ester: Similar ester with a butyl group.

    Butanoic acid, 3-oxo-, 2-methylpropyl ester: Similar ester with a 2-methylpropyl group.

Uniqueness

Butanoic acid, 3-oxo-, 4-nitrophenyl ester is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical and physical properties. The nitro group can participate in various reactions, making this ester versatile in synthetic applications.

Properties

CAS No.

29816-97-5

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

(4-nitrophenyl) 3-oxobutanoate

InChI

InChI=1S/C10H9NO5/c1-7(12)6-10(13)16-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3

InChI Key

DVMIJADCZHWVHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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